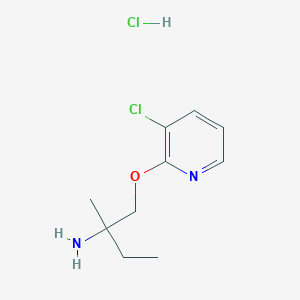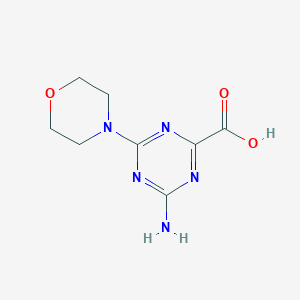
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid
Übersicht
Beschreibung
“4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H11N5O3 . It has a molecular weight of 225.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are an amino group, a morpholinyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” include a molecular weight of 225.21 and a molecular formula of C8H11N5O3 . Other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Triazine-Based Compounds in Scientific Research
Triazines are recognized for their versatility in chemical synthesis and biological activity. They serve as the foundation for designing compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The triazine scaffold is considered a valuable core moiety for the development of future drugs due to its potential in generating novel therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Morpholine Derivatives in Scientific Research
Morpholine derivatives exhibit a wide range of pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. The incorporation of morpholine into various compounds has led to the development of new synthetic methods and the exploration of their potent pharmacophoric activities. These findings underscore the importance of morpholine as a structural component in drug discovery and development (Al-Ghorbani Mohammed et al., 2015; M. Asif, M. Imran, 2019).
Carboxylic Acid Functionalities in Scientific Research
Carboxylic acids are fundamental in synthesizing bioactive compounds and materials due to their reactivity and ability to form stable bonds. They are pivotal in producing pharmaceuticals, agricultural products, and advanced materials, offering a foundation for developing novel compounds with enhanced biological and chemical properties. The exploration of carboxylic acid bioisosteres, aiming to improve pharmacological profiles by overcoming metabolic stability issues or enhancing membrane permeability, is a critical area of research (C. Horgan, Timothy P. O’ Sullivan, 2021).
Eigenschaften
IUPAC Name |
4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMUXQATAZCFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
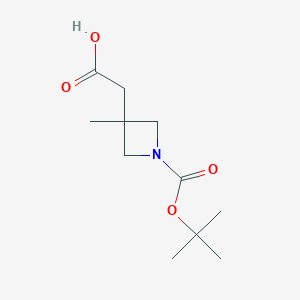
![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
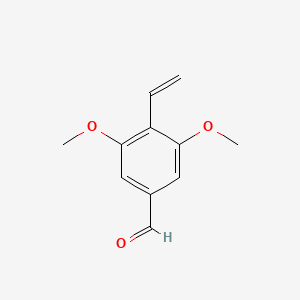

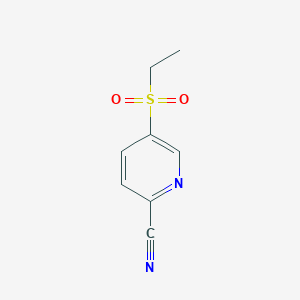
![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
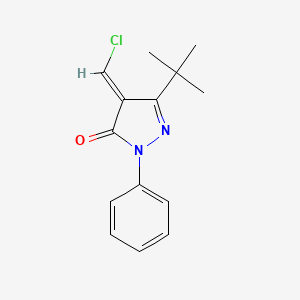
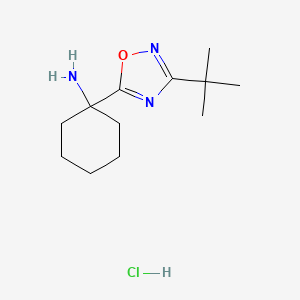

amine hydrochloride](/img/structure/B1447919.png)

